2-Benzyl-5-(methylamino)pyridazin-3-one
Description
2-Benzyl-5-(methylamino)pyridazin-3-one is a pyridazinone derivative characterized by a benzyl group at position 2 and a methylamino substituent at position 5. This analysis focuses on comparing its structure, reactivity, and inferred biological activity with related pyridazinones and pyridine derivatives.
Properties
IUPAC Name |
2-benzyl-5-(methylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-11-7-12(16)15(14-8-11)9-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNXKQXOCDEMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(N=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Pyridazinone Derivatives
The substituent pattern of 2-benzyl-5-(methylamino)pyridazin-3-one distinguishes it from other pyridazinones. Key structural analogs include:
Key Observations :
- Position 5: The methylamino group is smaller than the hydroxypropylamino group in , which could reduce steric hindrance in target binding. Compared to bromo (), methylamino introduces hydrogen-bonding capability, a critical feature for kinase inhibition (as seen in ).
Kinase Inhibition (CDK9)
- Derivative 42 (para-amino substituent): Exhibited an IC50 of 3.4 µM for CDK9 inhibition. Substitution with a bulkier 2-(methylamino)ethanol group (Derivative 41) reduced potency (IC50 = 6.2 µM), highlighting the sensitivity of position 5 to steric effects.
Ion Channel Modulation (4-AP Analogs)
- 4-(Methylamino)pyridine (): Showed enhanced potentiation of voltage-activated calcium currents (IBa) compared to 4-AP. The methylamino group’s electron-donating effects likely stabilize interactions with ion channels.
- Relevance to Target Compound: The methylamino group in 2-benzyl-5-(methylamino)pyridazin-3-one could similarly enhance bioactivity in ion channel-related applications, though this remains speculative without direct evidence.
Nucleophilic Reactivity
- Ortho vs. Meta Substitution (): Protonation of the amino group in methylaminophenol (MAP) increases ortho-position reactivity for sulfone nucleophiles. By analogy, the methylamino group in the target compound may direct electrophilic attacks to adjacent positions, influencing synthetic pathways.
- Steric and Electronic Effects: The benzyl group at position 2 could hinder reactions at position 6, while the methylamino group at position 5 may activate the ring for further functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
